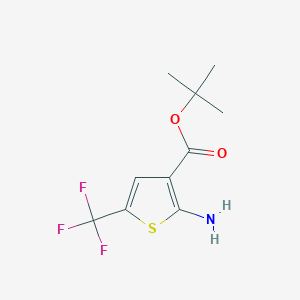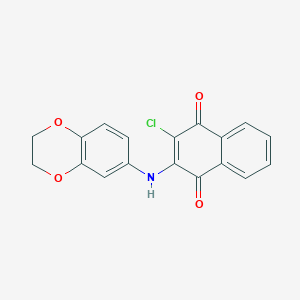
2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone is a synthetic organic compound with a complex structure. It is characterized by the presence of a naphthoquinone core, a chloro substituent, and a 2,3-dihydro-1,4-benzodioxin-6-ylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone typically involves multiple steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives using reagents such as chromium trioxide or potassium permanganate.
Introduction of the Chloro Group: Chlorination of the naphthoquinone core is achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Attachment of the 2,3-Dihydro-1,4-Benzodioxin-6-Ylamino Group: This step involves the reaction of the chlorinated naphthoquinone with 2,3-dihydro-1,4-benzodioxin-6-ylamine under suitable conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone can undergo various chemical reactions, including:
Oxidation: The naphthoquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the naphthoquinone core can yield hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups .
Aplicaciones Científicas De Investigación
2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic devices.
Biological Research: It is used as a probe to study redox processes and enzyme activities in biological systems.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone involves its interaction with cellular targets, leading to various biological effects:
Molecular Targets: The compound can interact with enzymes involved in redox processes, such as NAD(P)H:quinone oxidoreductase.
Pathways Involved: It can induce oxidative stress in cells, leading to the activation of apoptotic pathways and cell death.
Comparación Con Compuestos Similares
Similar Compounds
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
Uniqueness
Compared to these similar compounds, 2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone is unique due to its specific combination of a naphthoquinone core with a 2,3-dihydro-1,4-benzodioxin-6-ylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO4/c19-15-16(18(22)12-4-2-1-3-11(12)17(15)21)20-10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9,20H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFXUFXQUBTIRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

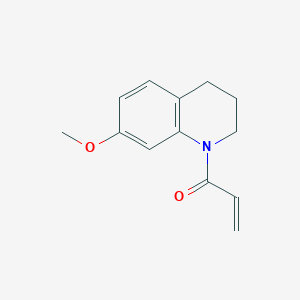

![2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine](/img/structure/B2402787.png)
![(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B2402790.png)
![2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2402791.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2402792.png)
![N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}FURAN-3-CARBOXAMIDE](/img/structure/B2402794.png)
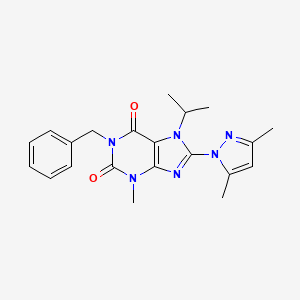

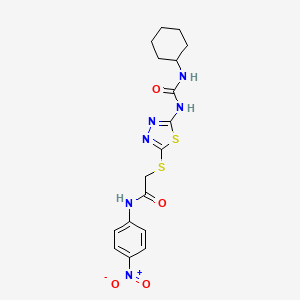

![[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol](/img/structure/B2402801.png)
